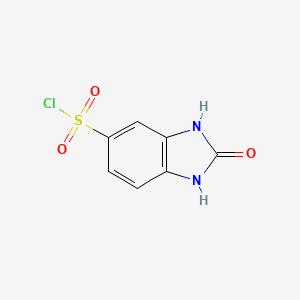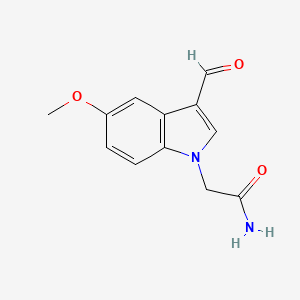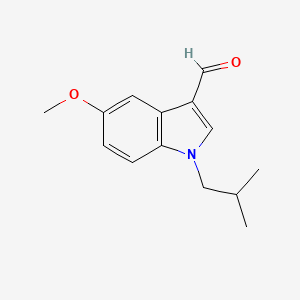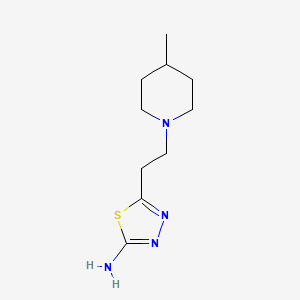
3-Methoxy-4-pyrrol-1-yl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-pyrrol-1-yl-phenylamine is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further substituted with a pyrrol-1-yl group.
Méthodes De Préparation
The synthesis of 3-Methoxy-4-pyrrol-1-yl-phenylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylamine with pyrrole under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
3-Methoxy-4-pyrrol-1-yl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce pyrrolidine derivatives .
Applications De Recherche Scientifique
3-Methoxy-4-pyrrol-1-yl-phenylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into the potential therapeutic applications of this compound is ongoing.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-pyrrol-1-yl-phenylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The methoxy and pyrrol-1-yl groups play a crucial role in the binding affinity and specificity of the compound .
The molecular pathways involved in the compound’s action are diverse and depend on the specific biological context. For example, in proteomics research, the compound may interact with signaling pathways that regulate protein expression and activity .
Comparaison Avec Des Composés Similaires
3-Methoxy-4-pyrrol-1-yl-phenylamine can be compared with other similar compounds, such as:
4-Methoxy-3-pyrrol-1-yl-phenylamine: This compound has a similar structure but with the methoxy and pyrrol-1-yl groups positioned differently on the phenyl ring.
3-Methoxy-4-(1H-pyrrol-1-yl)aniline: Another closely related compound with similar applications in research and industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
3-methoxy-4-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBCTSCRGHBJBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390358 |
Source


|
| Record name | 3-Methoxy-4-pyrrol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137352-70-6 |
Source


|
| Record name | 3-Methoxy-4-pyrrol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)








